3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide
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Overview
Description
3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a compound that features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and an imidazole ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Substitution on the Benzamide Core: The benzamide core is chlorinated at the 3 and 4 positions using appropriate chlorinating agents under controlled conditions.
Coupling of the Imidazole and Benzamide: The final step involves coupling the imidazole ring with the chlorinated benzamide through an ethyl linker, typically using standard amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the chlorine substituents or to modify the imidazole ring.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Dechlorinated derivatives or modified imidazole rings.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic with a benzamide core.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Uniqueness
3,4-dichloro-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11Cl2N3O |
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Molecular Weight |
284.14 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(1H-imidazol-5-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H11Cl2N3O/c13-10-2-1-8(5-11(10)14)12(18)16-4-3-9-6-15-7-17-9/h1-2,5-7H,3-4H2,(H,15,17)(H,16,18) |
InChI Key |
HCTKPECQODBMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC2=CN=CN2)Cl)Cl |
Origin of Product |
United States |
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